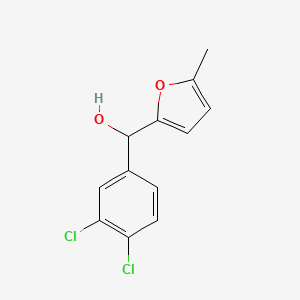

(3,4-Dichlorophenyl)(5-methylfuran-2-yl)methanol

Descripción

(3,4-Dichlorophenyl)(5-methylfuran-2-yl)methanol is a chiral secondary alcohol featuring a 3,4-dichlorophenyl group and a 5-methylfuran-2-yl moiety. It is synthesized via a Knoevenagel condensation reaction between BINOL-based aldehydes and 3,4-dichlorophenyl acetonitrile under sodium methoxide catalysis . Characterization by $ ^1 \text{H NMR} $, $ ^{13} \text{C NMR} $, IR spectroscopy, and high-resolution mass spectrometry confirms its structure. The compound exhibits solubility in tetrahydrofuran (THF), methanol, and dichloromethane but is insoluble in water, making it suitable for applications in organic solvents . Its primary use lies in the development of chiral self-assembled nano-fluorescence materials, where it acts as a chiral dopant .

Propiedades

IUPAC Name |

(3,4-dichlorophenyl)-(5-methylfuran-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2O2/c1-7-2-5-11(16-7)12(15)8-3-4-9(13)10(14)6-8/h2-6,12,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVOQKQKNSCRJBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(C2=CC(=C(C=C2)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Grignard Reagent Approach

The reaction of 5-methylfuran-2-ylmagnesium bromide with 3,4-dichlorobenzaldehyde is a direct method to form the target alcohol. The Grignard reagent attacks the aldehyde carbonyl, followed by acid quenching to yield the secondary alcohol.

Procedure :

-

Generate 5-methylfuran-2-ylmagnesium bromide by reacting 2-bromo-5-methylfuran with magnesium in anhydrous THF under nitrogen.

-

Add 3,4-dichlorobenzaldehyde dropwise at −78°C.

-

Warm to room temperature, hydrolyze with NH₄Cl, and extract with Et₂O.

-

Purify via silica gel chromatography (hexane/EtOAc = 10:1).

Key Data :

Lithium Reagent Methodology

Using 5-methylfuran-2-yllithium instead of Grignard reagents improves regioselectivity. The organolithium species is generated via halogen-lithium exchange with nBuLi.

Example :

-

2-Bromo-5-methylfuran (1.2 eq) is treated with nBuLi (1.5 M in hexane) at −78°C in THF.

-

3,4-Dichlorobenzaldehyde (1.0 eq) is added, stirred for 1 h, and quenched with H₂O.

Reduction of Ketone Intermediate

Friedel-Crafts Acylation Followed by Reduction

A two-step protocol forms the ketone precursor, which is reduced to the alcohol.

Step 1: Friedel-Crafts Acylation

5-Methylfuran is acylated with 3,4-dichlorobenzoyl chloride using AlCl₃ as a catalyst.

Conditions :

Step 2: Ketone Reduction

The ketone intermediate is reduced using NaBH₄ in MeOH or catalytic hydrogenation (H₂/Pd-C).

Optimization :

| Reducing Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| NaBH₄ | MeOH | 0°C → RT | 85% |

| H₂ (1 atm) | EtOAc/Pd-C | RT | 90% |

Mitsunobu Reaction

The Mitsunobu reaction couples 3,4-dichlorophenylmethanol with 5-methylfuran-2-yl derivatives using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

Procedure :

-

Dissolve 3,4-dichlorophenylmethanol (1.0 eq) and 5-methylfuran-2-ylboronic acid (1.2 eq) in THF.

-

Add DEAD (1.5 eq) and PPh₃ (1.5 eq) at 0°C.

-

Stir for 12 h at RT, concentrate, and purify via chromatography.

Outcome :

Catalytic Cross-Coupling Strategies

Suzuki-Miyaura Coupling

Aryl halides and boronic acids are coupled to form the biaryl methanol structure.

Example :

-

3,4-Dichlorophenylboronic acid + 5-methylfuran-2-ylmethanol triflate.

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Scalability | Stereoselectivity |

|---|---|---|---|---|

| Grignard Addition | 70 | Low | High | Moderate |

| Ketone Reduction | 85–90 | Medium | Moderate | High |

| Mitsunobu Reaction | 60–65 | High | Low | High |

| Suzuki Coupling | 55–60 | High | Moderate | N/A |

Industrial-Scale Considerations

Large-scale synthesis prioritizes ketone reduction due to reproducibility and safety. Hydrogenation avoids stoichiometric borohydride use, reducing waste.

Case Study :

Challenges and Solutions

Functional Group Compatibility

-

Issue : Furan ring sensitivity to strong acids/bases.

-

Mitigation : Use mild conditions (e.g., NaBH₄ instead of LiAlH₄).

Análisis De Reacciones Químicas

Types of Reactions

(3,4-Dichlorophenyl)(5-methylfuran-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Lead Compound in Drug Development :

- The biological activity associated with (3,4-Dichlorophenyl)(5-methylfuran-2-yl)methanol makes it a candidate for drug development. Studies indicate that compounds with furan and dichlorophenyl groups exhibit a range of pharmacological effects, including anti-inflammatory and antimicrobial properties.

-

Mechanism of Action :

- Research suggests that the compound interacts with biological systems through multiple pathways, potentially inhibiting specific enzymes or receptors involved in disease processes. Understanding these interactions is crucial for optimizing its therapeutic potential.

- Case Study :

Agricultural Applications

-

Pesticide Development :

- The compound's biological activity can be harnessed in developing agricultural chemicals, particularly pesticides. Its structural characteristics may enhance efficacy against specific pests while minimizing environmental impact.

-

Herbicide Potential :

- Preliminary studies indicate that (3,4-Dichlorophenyl)(5-methylfuran-2-yl)methanol could serve as a selective herbicide, targeting specific weed species without harming crops.

Mecanismo De Acción

The mechanism of action of (3,4-Dichlorophenyl)(5-methylfuran-2-yl)methanol involves its interaction with specific molecular targets. The dichlorophenyl group may interact with hydrophobic pockets in proteins, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between (3,4-Dichlorophenyl)(5-methylfuran-2-yl)methanol and related compounds:

Key Observations:

The pyrimidine amine in introduces hydrogen-bonding capability, which is absent in the target compound, suggesting divergent biological interactions .

Aromatic Systems :

Actividad Biológica

(3,4-Dichlorophenyl)(5-methylfuran-2-yl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and antioxidant properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound has the molecular formula CHClO and a molecular weight of approximately 257.11 g/mol. It features a dichlorophenyl group linked to a 5-methylfuran moiety via a methanol functional group. This unique structure allows for various interactions at the molecular level, contributing to its biological effects.

The biological activity of (3,4-Dichlorophenyl)(5-methylfuran-2-yl)methanol is primarily attributed to its interaction with specific enzymes and receptors. The dichlorophenyl group engages in hydrophobic interactions within protein structures, while the furan ring participates in π-π stacking interactions. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects.

1. Antimicrobial Activity

Research indicates that (3,4-Dichlorophenyl)(5-methylfuran-2-yl)methanol exhibits antimicrobial properties against various pathogens:

- Case Study : In vitro tests demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 mg/mL.

2. Anticancer Properties

The compound has been investigated for its potential as an anticancer agent:

- Case Study : In studies involving breast and lung cancer cell lines, (3,4-Dichlorophenyl)(5-methylfuran-2-yl)methanol exhibited cytotoxicity with IC50 values ranging from 10 to 30 µM. The mechanism involves inducing apoptosis through modulation of key signaling pathways.

3. Antioxidant Activity

(3,4-Dichlorophenyl)(5-methylfuran-2-yl)methanol also shows antioxidant properties that may contribute to its overall therapeutic potential:

- Research Findings : The compound demonstrated significant free radical scavenging activity in various assays, indicating its potential role in reducing oxidative stress.

Comparative Analysis of Related Compounds

To further understand the biological activity of (3,4-Dichlorophenyl)(5-methylfuran-2-yl)methanol, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Notable Features |

|---|---|---|

| 5-Methylfuran | CHO | Basic furan structure without substituents. |

| 3,4-Dichlorobenzaldehyde | CHClO | Contains dichlorophenyl but lacks furan. |

| 5-Chloro-2-methylfuran | CHClO | Similar furan structure but different halogenation pattern. |

| 2-(3,4-Dichlorophenyl)phenol | CHClO | Contains a phenolic hydroxyl group instead of methanol. |

The uniqueness of (3,4-Dichlorophenyl)(5-methylfuran-2-yl)methanol lies in its combination of both dichloro-substituted aromatic and furan structures along with a hydroxymethyl group, which may enhance its biological activity compared to similar compounds.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for (3,4-Dichlorophenyl)(5-methylfuran-2-yl)methanol?

- Methodology : A plausible route involves coupling a 3,4-dichlorophenyl precursor with a 5-methylfuran-2-ylmethanol derivative. For example:

- Use NaH in THF as a base to deprotonate the alcohol group, enabling nucleophilic attack on a halogenated aryl substrate .

- Alternatively, employ a base like K₂CO₃ or NaOH in polar aprotic solvents (e.g., DMF) to facilitate aryl ether or ester formation, followed by reduction of carbonyl intermediates to yield the methanol moiety .

- Purification : Column chromatography with ethyl acetate/petroleum ether gradients (1:20 to 1:5) effectively isolates the product .

Q. How can the structure of this compound be confirmed experimentally?

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Compare chemical shifts of the dichlorophenyl (δ ~6.8–7.5 ppm for aromatic protons) and 5-methylfuran (δ ~2.2 ppm for methyl, δ ~6.1–6.4 ppm for furan protons) moieties .

- HRMS : Validate molecular weight (C₁₂H₁₀Cl₂O₂, theoretical [M+H]⁺ = 265.02) with high-resolution mass spectrometry .

- X-ray Crystallography : If crystalline, resolve the stereochemistry of the methanol group and aryl-furan linkage .

Q. What are the stability considerations for handling this compound?

- Light Sensitivity : Protect from light to prevent photodegradation, as observed in structurally related chlorophenyl-methanol compounds .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to minimize oxidation of the methanol group .

Advanced Research Questions

Q. How can reaction mechanisms for the formation of (3,4-Dichlorophenyl)(5-methylfuran-2-yl)methanol be elucidated?

- Kinetic Studies : Monitor reaction progress via HPLC or in-situ FTIR to identify intermediates (e.g., ketone precursors before reduction) .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to map energy barriers for key steps like sigmatropic rearrangements or nucleophilic substitutions .

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved?

- Multi-Dimensional NMR : Employ 2D experiments (COSY, HSQC) to assign overlapping signals from the dichlorophenyl and furan rings .

- Isotopic Labeling : Introduce ¹³C or ²H labels to trace specific protons/carbons and clarify ambiguous couplings .

Q. What strategies optimize yield in large-scale syntheses?

- Reaction Optimization :

- Use continuous flow reactors to enhance mixing and heat transfer for exothermic steps (e.g., NaH-mediated deprotonation) .

- Stabilize intermediates by cooling reaction mixtures to 0–5°C, preventing thermal degradation of the furan ring .

- Workflow Design : Implement inline purification (e.g., simulated moving bed chromatography) to reduce solvent waste and improve throughput .

Q. How can computational tools aid in predicting physicochemical properties?

- Software : Utilize ChemDraw for structure drawing and Discovery Studio for molecular dynamics simulations to predict solubility, logP, and hydrogen-bonding interactions .

- PubChem Data : Cross-reference experimental properties (e.g., boiling point, density) with PubChem entries for analogous chlorophenyl-furan derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.